p-Nonyloxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of substituted benzaldehydes can be achieved through various methods. For instance, p-methoxybenzaldehyde was synthesized using dimethyl sulfate and p-hydroxybenzaldehyde in the presence of a phase transfer catalyst, achieving a yield of 74.0% . Similarly, p-fluorobenzaldehyde thiosemicarbazones were synthesized from p-fluorobenzaldehyde and thiosemicarbazides . These methods indicate that substituted benzaldehydes like p-Nonyloxybenzaldehyde could potentially be synthesized through analogous reactions involving nonyloxy substituents.
Molecular Structure Analysis
The molecular structure of substituted benzaldehydes can be characterized using techniques such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of p-hydroxybenzaldehyde was determined by X-ray analysis, revealing intermolecular hydrogen bonds forming a zig-zag chain . Similarly, the structure of p-fluorobenzaldehyde thiosemicarbazones was characterized, showing a square planar configuration around the nickel center in a complex . These findings suggest that the molecular structure of p-Nonyloxybenzaldehyde could also be elucidated using these analytical techniques.
Chemical Reactions Analysis
Substituted benzaldehydes can undergo a variety of chemical reactions. The solvent-free condensation of pyrrole and pentafluorobenzaldehyde leads to products such as corrole and oligopyrromethenes . Additionally, pentafluorobenzaldehyde can be transformed into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes through nucleophilic substitution . These reactions demonstrate the reactivity of benzaldehyde derivatives and suggest that p-Nonyloxybenzaldehyde could participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the introduction of a fluorine atom in p-fluorobenzaldehyde alters its reactivity, as seen in the synthesis of thiosemicarbazones . The properties of p-Nonyloxybenzaldehyde would similarly be affected by the nonyloxy group, potentially altering its solubility and reactivity compared to other benzaldehyde derivatives.
Scientific Research Applications
p-Nonyloxybenzaldehyde is a chemical compound with the formula C16H24O2 . Its molecular weight is 248.3606 . Unfortunately, the specific applications, methods of application, and outcomes of using p-Nonyloxybenzaldehyde in scientific research are not readily available in the sources I have access to.
p-Nonyloxybenzaldehyde is a chemical compound with the formula C16H24O2 . Its molecular weight is 248.3606 . While specific applications of p-Nonyloxybenzaldehyde are not readily available in the sources I have access to, it’s worth noting that similar compounds are often used in various scientific fields.
One potential area of application for compounds like p-Nonyloxybenzaldehyde is in the development of nonconventional luminescent polymers . These polymers do not contain classical chromophores, but often involve isolated benzene rings or only electron-rich moieties . They are being developed and studied extensively for their distinctive characteristics and potential applications in wide-ranging areas .
These nonconventional luminescent polymers can circumvent the drawbacks of traditional luminescent polymers, such as aggregation-caused quenching (ACQ) and high cytotoxicity issues . They can be employed in diverse applications, including organic lasers, organic light-emitting diodes (OLEDs), solar cells, sensors, bioimaging, and more .
One potential area of application for compounds like p-Nonyloxybenzaldehyde is in the development of nonconventional luminescent polymers . These polymers do not contain classical chromophores, but often involve isolated benzene rings or only electron-rich moieties . They are being developed and studied extensively for their distinctive characteristics and potential applications in wide-ranging areas .
These nonconventional luminescent polymers can circumvent the drawbacks of traditional luminescent polymers, such as aggregation-caused quenching (ACQ) and high cytotoxicity issues . They can be employed in diverse applications, including organic lasers, organic light-emitting diodes (OLEDs), solar cells, sensors, bioimaging, and more .
Safety And Hazards
properties
IUPAC Name |
4-nonoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWJLGGZWZZBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198256 | |
Record name | p-Nonyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nonyloxybenzaldehyde | |
CAS RN |
50262-46-9 | |
Record name | p-Nonyloxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nonyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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